molecular formula C12H22OP+ B084996 Dicyclohexylphosphine oxide CAS No. 14717-29-4

Dicyclohexylphosphine oxide

Cat. No.: B084996
CAS No.: 14717-29-4
M. Wt: 213.28 g/mol
InChI Key: HJPHBJYOODQSLK-UHFFFAOYSA-N
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Description

Dicyclohexylphosphine oxide is an organic compound with the chemical formula C₁₂H₂₃OP. It is a colorless to light yellow liquid that is soluble in organic solvents such as alcohol, ether, and aromatic hydrocarbons. This compound is relatively stable at room temperature but may decompose under high temperatures, strong oxidants, or strong acids .

Mechanism of Action

Target of Action

Dicyclohexylphosphine oxide is primarily involved in the reduction of tertiary and secondary phosphine oxides to phosphines . It acts as a reagent in organic synthesis, particularly in the formation of phosphines or their protected counterparts .

Mode of Action

The compound interacts with its targets through a reduction process. The essential difficulty is the high bond strength of the P=O group which involves new procedures to maintain a high chemo and stereo selectivity . The reduction can occur with retention or inversion of the stereogenic phosphorus atom depending on the nature of the reducing agent and the presence of additive .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the reduction of phosphine oxides to phosphines . This process is crucial in the area of organometallic catalysis and organocatalysis . The fine tuning of the steric and electronic properties of the phosphorus atom according to the nature of its substituents represents a main feature of this type of ligand .

Result of Action

The result of this compound’s action is the formation of phosphines from phosphine oxides . This process is important in the synthesis of chiral phosphines, which are relevant in organometallic catalysis and organocatalysis .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of oxygen. The synthesis and storage of phosphines are difficult as their oxidation is easy, spontaneous (from minutes to hours) under oxygen atmosphere . Therefore, the environment in which this compound is used and stored can significantly impact its efficacy and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclohexylphosphine oxide can be synthesized through the oxidation of dicyclohexylphosphine. A common method involves reacting dicyclohexylphosphine with benzoyl peroxide in the presence of sodium carbonate. The reaction typically proceeds as follows:

C12H23P+C14H10O4C12H23OP+C14H10O2\text{C}_{12}\text{H}_{23}\text{P} + \text{C}_{14}\text{H}_{10}\text{O}_{4} \rightarrow \text{C}_{12}\text{H}_{23}\text{OP} + \text{C}_{14}\text{H}_{10}\text{O}_{2} C12​H23​P+C14​H10​O4​→C12​H23​OP+C14​H10​O2​

This reaction is carried out under controlled conditions to ensure the complete conversion of the phosphine to the phosphine oxide .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Dicyclohexylphosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Dicyclohexylphosphine oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate compounds.

    Biology: The compound is used in biochemical studies to investigate the role of phosphine oxides in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is employed in the production of various industrial chemicals and materials.

Comparison with Similar Compounds

  • Triphenylphosphine oxide
  • Tricyclohexylphosphine oxide
  • Dibutylphosphine oxide

Comparison: Dicyclohexylphosphine oxide is unique due to its specific steric and electronic properties, which make it a versatile ligand in catalytic reactions. Compared to triphenylphosphine oxide, it has bulkier cyclohexyl groups, which can influence the reactivity and selectivity of the catalytic processes. Tricyclohexylphosphine oxide, on the other hand, has an additional cyclohexyl group, further increasing its steric hindrance .

Properties

IUPAC Name

dicyclohexyl(oxo)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPHBJYOODQSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[P+](=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00422607
Record name Dicyclohexylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14717-29-4
Record name Dicyclohexylphosphine oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00422607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dicyclohexylphosphine oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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